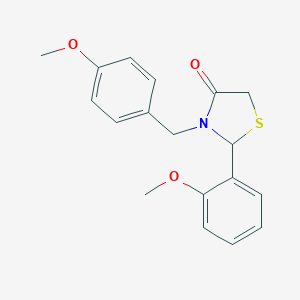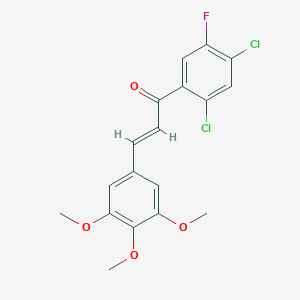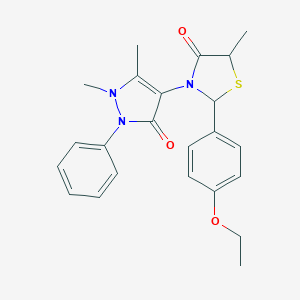![molecular formula C22H14FN3O3 B277781 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was originally developed as a kinase inhibitor, but its broad range of biological activities has led to investigations into its potential use in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 exerts its effects by inhibiting a number of kinases that are involved in cellular signaling pathways. In particular, it inhibits RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell growth and survival, and is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated by the compound's ability to inhibit a number of kinases that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of interest is the development of more specific kinase inhibitors that can target specific kinases involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that can target multiple signaling pathways simultaneously. Finally, there is also interest in exploring the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 in the treatment of other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 involves a number of chemical reactions, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, followed by reaction with 4-cyanobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit a number of kinases that are involved in cancer cell growth and survival, including RAF kinase, which is a key component of the MAPK signaling pathway. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have anti-angiogenic properties, which may help to prevent the growth and spread of tumors.
Eigenschaften
Produktname |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
|---|---|
Molekularformel |
C22H14FN3O3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O3/c1-28-19-9-7-14(22-26-17-4-2-3-5-20(17)29-22)11-18(19)25-21(27)15-8-6-13(12-24)10-16(15)23/h2-11H,1H3,(H,25,27) |
InChI-Schlüssel |
BKKXQLMOZZLIQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



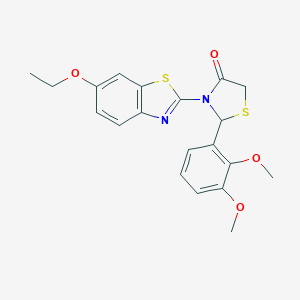
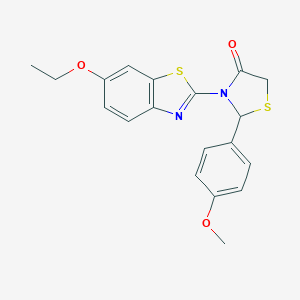

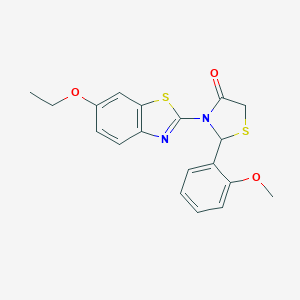

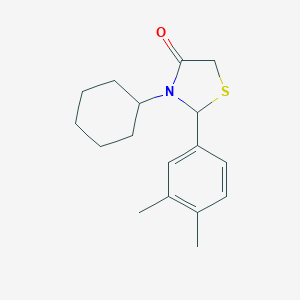
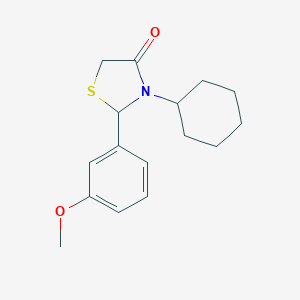
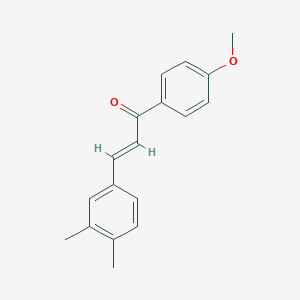
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
